molecular formula C2H4OS2 B13435239 Carbonodithioic acid, O-methyl ester CAS No. 2042-42-4

Carbonodithioic acid, O-methyl ester

Cat. No.: B13435239
CAS No.: 2042-42-4
M. Wt: 108.19 g/mol
InChI Key: YSTDSWVFMNLAHU-UHFFFAOYSA-N
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Description

Carbonodithioic acid, O-methyl ester, also known as methyl xanthate, is an organic compound with the molecular formula C₂H₆OS₂. It is a member of the xanthate family, which are esters of xanthic acid. This compound is primarily used in the mining industry as a flotation agent for the extraction of metals such as gold and copper.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonodithioic acid, O-methyl ester can be synthesized through the reaction of carbon disulfide with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

CS2+CH3OH+NaOHCH3OCS2Na+H2O\text{CS}_2 + \text{CH}_3\text{OH} + \text{NaOH} \rightarrow \text{CH}_3\text{OCS}_2\text{Na} + \text{H}_2\text{O} CS2​+CH3​OH+NaOH→CH3​OCS2​Na+H2​O

The sodium salt of the ester is then acidified to yield the free ester:

CH3OCS2Na+HClCH3OCS2H+NaCl\text{CH}_3\text{OCS}_2\text{Na} + \text{HCl} \rightarrow \text{CH}_3\text{OCS}_2\text{H} + \text{NaCl} CH3​OCS2​Na+HCl→CH3​OCS2​H+NaCl

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors where carbon disulfide and methanol are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Carbonodithioic acid, O-methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form carbon disulfide and methanol.

    Oxidation: It can be oxidized to form disulfides.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Carbon disulfide and methanol.

    Oxidation: Disulfides.

    Substitution: Various substituted xanthates depending on the nucleophile used.

Scientific Research Applications

Carbonodithioic acid, O-methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as an antifungal agent.

    Industry: Widely used in the mining industry as a flotation agent for the extraction of metals.

Mechanism of Action

The mechanism by which carbonodithioic acid, O-methyl ester exerts its effects involves the formation of a complex with metal ions. This complexation enhances the hydrophobicity of the metal particles, allowing them to be separated from the ore during the flotation process. The molecular targets include metal ions such as gold and copper, and the pathways involved are primarily related to the formation of metal-xanthate complexes.

Comparison with Similar Compounds

Similar Compounds

    Carbonodithioic acid, O,S-dimethyl ester: Similar in structure but with an additional methyl group on the sulfur atom.

    Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups.

    Carbamodithioic acid, dimethyl-, methyl ester: Contains two methyl groups on the nitrogen atom.

Uniqueness

Carbonodithioic acid, O-methyl ester is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly effective as a flotation agent in the mining industry, distinguishing it from other similar compounds.

Properties

CAS No.

2042-42-4

Molecular Formula

C2H4OS2

Molecular Weight

108.19 g/mol

IUPAC Name

methoxymethanedithioic acid

InChI

InChI=1S/C2H4OS2/c1-3-2(4)5/h1H3,(H,4,5)

InChI Key

YSTDSWVFMNLAHU-UHFFFAOYSA-N

Canonical SMILES

COC(=S)S

Origin of Product

United States

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